

Application Notes and Protocols: Dosimetry Calculations for Therapeutic Iobenguane I-131

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Compound of Interest

Compound Name: *Iobenguane sulfate*

Cat. No.: *B1672013*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Iobenguane I-131 (^{131}I -mIBG) is a radiopharmaceutical agent used for the targeted therapy of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.[1][2][3] It is a norepinephrine analog that is selectively taken up by adrenergic tissues.[3] The therapeutic efficacy of ^{131}I -mIBG is dependent on delivering a sufficient radiation dose to the tumor while minimizing toxicity to healthy organs. Therefore, patient-specific dosimetry is crucial for optimizing treatment.[4] These application notes provide detailed protocols for dosimetry calculations in ^{131}I -mIBG therapy.

I. Quantitative Data Summary

The following tables summarize key quantitative data for dosimetry calculations with Iobenguane I-131.

Table 1: Recommended Dosages for Iobenguane I-131 (Azedra®)

Parameter	Patient Population	Dosage
Dosimetric Dose	> 50 kg	185 - 222 MBq (5 - 6 mCi)
≤ 50 kg	3.7 MBq/kg (0.1 mCi/kg)	
Therapeutic Dose	> 62.5 kg	18,500 MBq (500 mCi) per dose
≤ 62.5 kg	296 MBq/kg (8 mCi/kg) per dose	

A total of two therapeutic doses are administered, separated by a minimum of 90 days.

Table 2: Reported Absorbed Radiation Doses in ¹³¹I-mIBG Therapy

Organ/Tissue	Absorbed Dose Range (mGy/MBq)	Reference
Whole Body	0.14 - 0.65	
Red Marrow	0.17 - 0.63	
Blood	0.04 - 0.17	
Bladder	2.2 - 5.3	
Liver	0.3 - 1.9	
Tumor	0.2 - 16.6	
Kidneys	-	

Note: For a therapeutic administration of 500 mCi (18.5 GBq), the projected dose is 1.4 Gy for marrow and 10.4 Gy for kidneys.

II. Experimental Protocols

This section outlines the detailed methodologies for performing dosimetry calculations for therapeutic Iobenguane I-131.

A. Patient Preparation Protocol

- **Thyroid Blockade:** Administer inorganic iodine (e.g., potassium iodide) starting at least 24 hours before the ^{131}I -mIBG dose and continuing for 10 days after each dose to minimize radiation exposure to the thyroid.
- **Hydration:** Instruct patients to increase fluid intake to at least 2 liters per day, starting at least one day before and continuing for one week after each dose. This helps to minimize irradiation to the bladder.
- **Medication Review:** Discontinue drugs that may interfere with iobenguane uptake, such as those that reduce catecholamine uptake or deplete catecholamine stores, for at least 5 half-lives before administration of either the dosimetric or therapeutic dose. These medications should not be resumed until at least 7 days after each iobenguane dose.
- **Antiemetics:** Administer an antiemetic 30 minutes prior to each ^{131}I -mIBG dose to minimize nausea and vomiting.
- **Pregnancy Test:** Verify pregnancy status in females of reproductive potential before administering Iobenguane I-131.
- **Baseline Blood Counts:** Do not administer the therapeutic dose if the platelet count is less than 80,000/mcL or the absolute neutrophil count is less than 1,200/mcL.

B. Iobenguane I-131 Administration Protocol

- **Dosimetric Dose Administration:**
 - Thaw the required number of vials to room temperature. Do not heat or refreeze.
 - Gently swirl each vial to ensure homogeneity.
 - Draw the calculated dosimetric dose into a shielded syringe.
 - Administer the dosimetric dose intravenously over 60 seconds.
- **Therapeutic Dose Administration:**

- Thaw the appropriate number of vials to room temperature in lead pots.
- Gently swirl each vial to ensure homogeneity.
- Transfer the contents of the vials into a sterile glass vial.
- If necessary, adjust the radioactivity to the prescribed therapeutic dose.
- Administer the therapeutic dose intravenously over 30 minutes for adults and 60 minutes for pediatric patients.
- Flush the intravenous line with at least 50 mL of 0.9% Sodium Chloride Solution, USP, after the infusion.

C. Imaging and Biodistribution Assessment Protocol

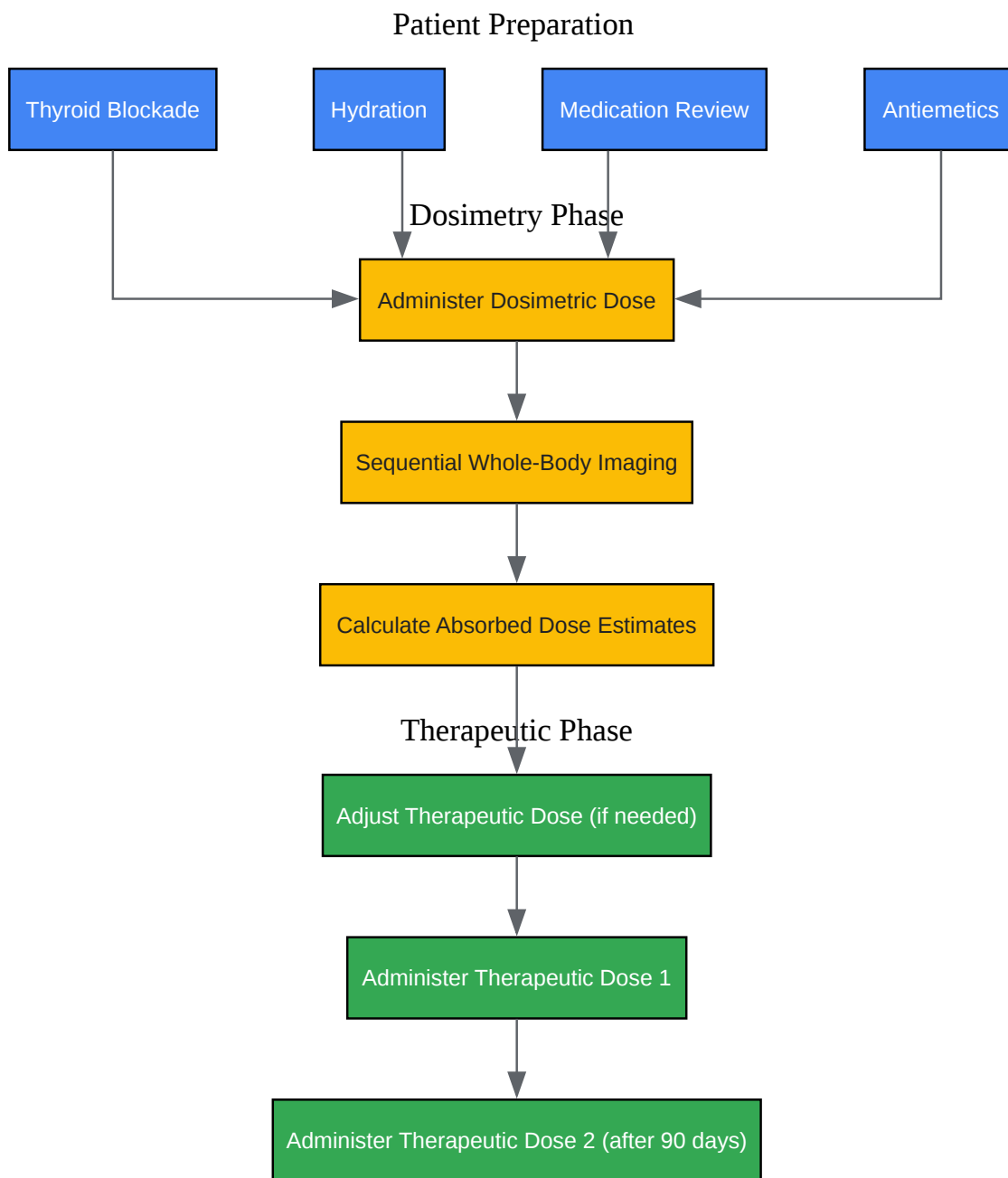
- Imaging Schedule:
 - Scan 1: Acquire anterior/posterior whole-body gamma camera images within 1 hour of the dosimetric dose administration and before the patient voids.
 - Scan 2: Acquire additional images on Day 1 or 2 after the patient has voided.
 - Scan 3: Acquire additional images between Days 2 and 5 after the patient has voided.
- Image Acquisition Parameters:
 - Use a gamma camera equipped with a high-energy collimator.
 - Set the photopeak energy window at 364 keV with a width of 15-20%.
 - For scatter correction using the triple-energy-window (TEW) method, use two 6% windows adjacent to the photopeak window.
- Image Analysis:
 - For each individual patient, calculate the radiation dose estimates to normal organs and tissues per unit of administered activity using the data from the three images.

- Whenever possible, use patient-specific organ masses estimated from imaging (e.g., CT scans).

D. Dosimetry Calculation Protocol

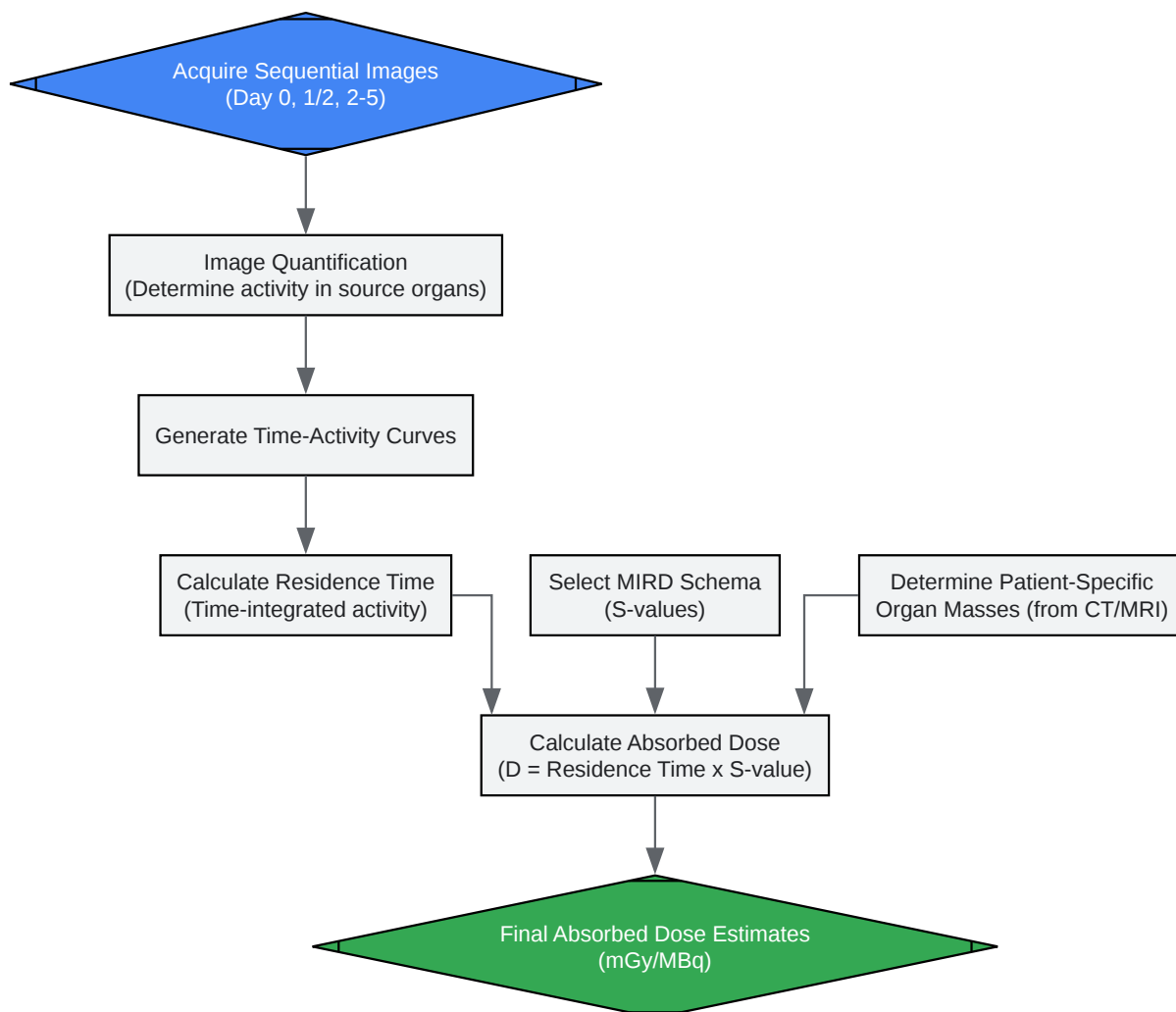
- Methodology: Calculate the absorbed dose in accordance with the Medical Internal Radiation Dose (MIRD) schema or a related methodology. The MIRD formalism is a widely accepted method for calculating organ absorbed doses.
- Calculation Steps:
 - Determine the time-integrated activity (residence time) for source organs from the sequential imaging data.
 - Use pre-calculated S-values (absorbed dose per unit cumulated activity) to determine the mean absorbed dose to target organs.
 - The mean absorbed dose to a target organ is the sum of the self-dose from radioactivity within the target organ and the cross-dose from radioactivity in other source organs.
- Dose Adjustment for Therapeutic Administration:
 - Calculate the estimated critical organ absorbed dose by multiplying the dosimetry-derived radiation absorbed dose per unit activity by the weight-based therapeutic total activity.
 - If the estimated critical organ absorbed dose exceeds the predefined threshold, the therapeutic dose must be reduced.
 - The reduced therapeutic total activity can be calculated using the following formula:
Reduced Therapeutic Total Activity = $A_w \times [T \div \{A_w \times D(\text{organ})\}]$ Where:
 - A_w = weight-based therapeutic total activity
 - T = threshold absorbed dose for the critical organ
 - $D(\text{organ})$ = dosimetry-derived radiation absorbed dose per unit activity for the critical organ

III. Visualizations



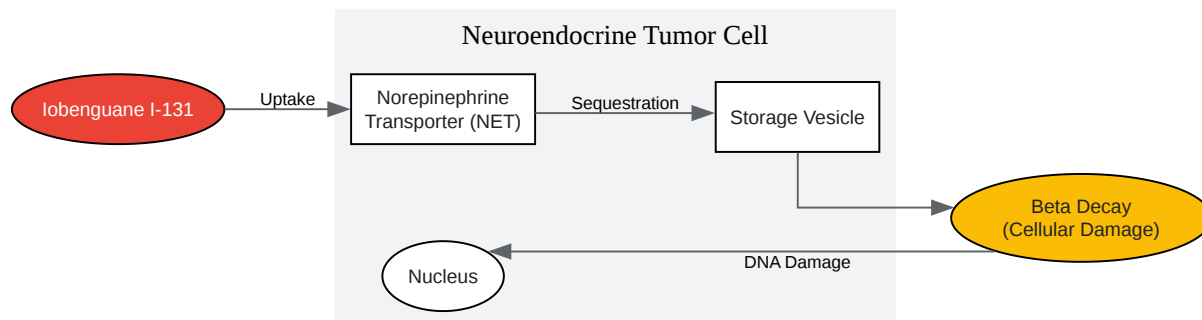
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Caption: Overall workflow for Iobenguane I-131 therapy.



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Caption: Workflow for calculating absorbed dose from imaging data.



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Caption: Simplified pathway of Iobenguane I-131 uptake and action.

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